

# pretenellin C discovery and characterization

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tenellin

CAS No.: 53823-15-7

Cat. No.: S544907

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## Discovery and Structural Characterization

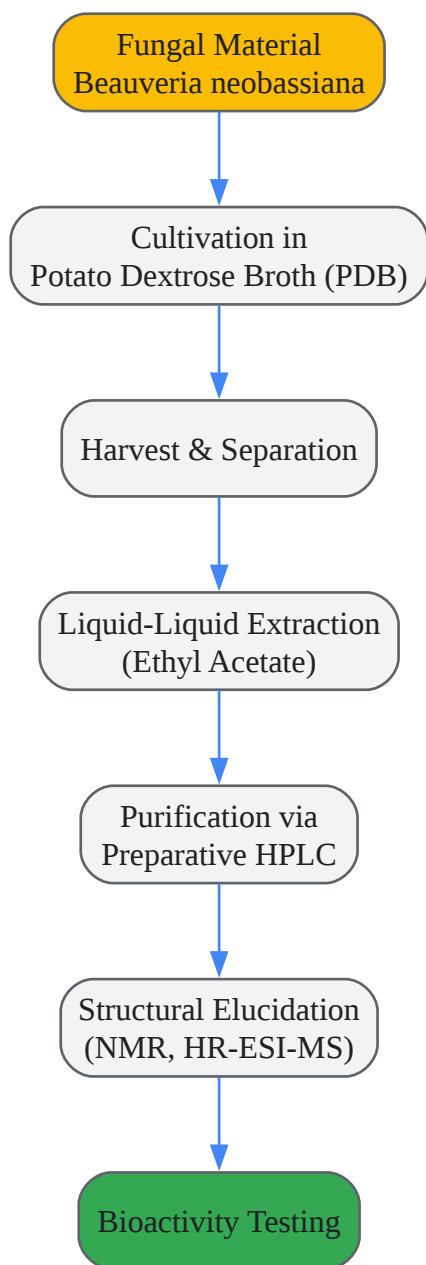
Pre**tenellin** C was isolated alongside other **tenellin** derivatives from the entomopathogenic fungus *Beauveria neobassiana* (BCC 31604). The structure of this new congener was determined using spectroscopic techniques including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [1].

The table below summarizes the key characterization data for the isolated compounds from the study:

Compound Name	Type	Key Biological Activities
Pretenellin C (1)	New Congener	Not specified in available text
Prototenellin D (2)	Known Derivative	Most prominent antibiofilm activity
Tenellin (4)	Known Derivative	Potent cytotoxic activity

## Experimental Workflow: From Fungus to Bioassay

The following diagram illustrates the overall experimental workflow from cultivation to activity testing, as described in the study [1].



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## Detailed Methodologies for Key Experiments

Here is a detailed breakdown of the core experimental procedures based on the information available from the search results [1].

## Fungal Cultivation and Extraction

- **Fungal Material:** The strain *Beauveria neobassiana* BCC 31604 was used, isolated from an adult beetle in Chiang Rai Province, Thailand.
- **Cultivation:** The fungus was first grown on Potato Dextrose Agar (PDA) for 7 days. Mycelial plugs were then transferred to Potato Dextrose Broth (PDB) and incubated at 23°C with shaking at 140 rpm.
- **Harvesting:** The culture was harvested three days after glucose depletion was confirmed using test strips.
- **Extraction:** The mycelia and culture supernatant were separated and extracted separately. The supernatant underwent liquid-liquid extraction with ethyl acetate. The mycelia were extracted with acetone using ultrasonication, and the resulting extract was subsequently partitioned with ethyl acetate.

## Compound Isolation and Identification

- **Purification:** The combined extracts were purified using preparative HPLC. A C18 column was used with a mobile phase of water and acetonitrile, both modified with 0.1% formic acid, in a gradient elution.
- **Structural Elucidation:**
  - **NMR Spectroscopy:** 1D and 2D NMR spectra ( $^1\text{H}$  NMR at 700/500 MHz and  $^{13}\text{C}$  NMR at 175/125 MHz) were acquired in deuterated solvents (DMSO- $d_6$  or acetone- $d_6$ ) to determine the molecular structure.
  - **Mass Spectrometry:** High-Resolution ESI-TOF-MS was used to confirm the exact mass and molecular formula.

## Bioactivity Testing

The isolated compounds were evaluated for:

- **Antimicrobial Activity:** Against a panel of microorganisms.
- **Cytotoxic Activity:** Against a set of mammalian cell lines.
- **Antibiofilm Activity:** Ability to inhibit biofilm formation by *Staphylococcus aureus*.

## Suggestions for Further Information

The current search results provide a high-level overview. For a complete technical guide, I suggest these steps:

- **Access the Full Paper:** The journal article in *Journal of Fungi* (DOI: 10.3390/jof10010069) will contain exhaustive experimental details, including full NMR data, complete HPLC gradients, and precise bioassay results.
- **Consult Methodological Guides:** For comprehensive protocols on techniques like HPLC and NMR, specialized laboratory manuals and method databases will be more detailed than a primary research article.

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## References

1. Bioprospection of Tenellins Produced by the Entomopathogenic... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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